tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate
Description
tert-Butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate is a complex organic compound that features a thiazole ring, a methoxy group, and a tert-butyl carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-15(20)19-13-6-5-12(21-4)7-14(13)17-8-11-9-23-10-18-11/h5-7,9-10,17H,8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXRCBSEDQYPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)NCC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the tert-butyl carbamate group: This is usually done through the reaction of the amine group with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the thiazole moiety. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and tert-butyl carbamate moiety can influence the compound’s solubility, stability, and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
tert-Butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
tert-Butyl (4-iodophenyl)carbamate: This compound contains an iodine atom instead of the thiazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
